molecular formula C3H2F3N3S B014414 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione CAS No. 68744-64-9

5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione

Cat. No. B014414
CAS RN: 68744-64-9
M. Wt: 169.13 g/mol
InChI Key: GNXURBGECTYCRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione derivatives often involves heterocyclization reactions of thiosemicarbazides under basic catalytic conditions or reactions with alkyl halides in the presence of basic media. For example, derivatives have been synthesized through reactions involving 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with various aldehydes or alkylating agents, leading to compounds with diverse substituents and properties (Dovbnya et al., 2021).

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione and its derivatives has been characterized by various spectroscopic methods and single-crystal X-ray diffraction analysis. These studies reveal that these compounds typically exhibit significant hydrogen bonding interactions, which contribute to their stability and influence their reactivity. For instance, X-ray crystallography has shown that the triazole ring can adopt planar conformations and engage in extensive hydrogen-bonding networks (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

1,2,4-Triazole derivatives, including 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione, participate in various chemical reactions, such as nucleophilic substitution, alkylation, and cyclization, leading to a wide range of products with different functional groups and potential applications. These reactions are facilitated by the presence of reactive sites on the triazole ring and the influence of substituents like the trifluoromethyl group, which can affect the compound's electronic properties and reactivity (Akremi, Beji, & Baklouti, 2011).

Scientific Research Applications

  • Synthesis and Functionalization:

    • 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thione derivatives have been actively studied due to their practical value in pharmacy, agrochemistry, and photography. Research at Uzhhorod National University focuses on developing new synthesis methods for these derivatives and exploring their properties and strategic modifications to enhance biological activity. One modern method involves introducing fluorine-containing substituents to increase lipophilicity and reduce toxicity (Holovko-Kamoshenkova et al., 2020).
  • Crystal Structure Analysis:

    • The crystal structure of certain derivatives, such as 5-[(1H-1,2,4-Triazol-1- yl)methyl]-4-(2,3-dimethoxybenzylideneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate, has been analyzed. This study provides insights into the arrangement of molecules in the solid state, which is crucial for understanding their chemical and physical properties (Xu et al., 2006).
  • Catalyst-Free Synthesis Approaches:

    • A high-efficient, catalyst-free approach for synthesizing 5-polyfluoroalkyl-1,2,4-triazole-3-thiones has been developed, yielding products with up to 91% efficiency. This methodology is significant for producing various derivatives efficiently and sustainably (Holovko-Kamoshenkova et al., 2022).
  • Exploring Thione and Thiol Tautomers:

    • Research on the thione and thiol forms of 1,2,4-triazole derivatives, such as 4-Amino-3-(1,2,3,4,5-pentahydroxypentyl)-1,2,4-1H-triazole-5(4H)-thione, highlights the significance of hydrogen-bonding interactions in forming stable structures. This is crucial for understanding the reactivity and stability of these compounds (Zhang et al., 2004).
  • Novel Schiff Base Derivatives:

    • The synthesis and biological activity of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit have been explored. These compounds demonstrate promising antifungal activities, highlighting their potential in agricultural and pharmaceutical applications (Zheng Yu-gu, 2015).
  • Photophysical and Electronic Properties:

    • A combined experimental and theoretical study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione revealed its potential in nonlinear optical applications. This study provides valuable insights into the electronic and luminescent properties of such compounds (Nadeem et al., 2017).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXURBGECTYCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988450
Record name 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione

CAS RN

68744-64-9
Record name 1,2-Dihydro-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione
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Record name 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione
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Record name 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol
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Record name 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione
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